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Ethyl 4-Hydroxy-
Compound Name:
[1,5]naphthyridine-3-carboxylate

Cat. No.: B081111

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-Hydroxy-
naphthyridine-3-carboxylate

Abstract: The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry,
forming the core of numerous pharmacologically active agents. Ethyl 4-hydroxy-naphthyridine-
3-carboxylate represents a critical class of intermediates for the synthesis of these complex
molecules. This technical guide provides a comprehensive overview of the physicochemical
properties, synthesis, and characterization of a representative member of this class, Ethyl 4-
hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. We delve into the causality behind synthetic
strategies, provide validated protocols for characterization, and present data-driven insights for
researchers, scientists, and drug development professionals.

Introduction: The Significance of the Naphthyridine
Core

The 1,8-naphthyridine scaffold, a bioisostere of quinoline, has garnered immense interest from
researchers in medicinal chemistry and drug discovery.[1][2][3] Its versatile synthesis and the
diverse biological activities exhibited by its derivatives make it a cornerstone of modern
pharmaceutical development.[1][2] Compounds incorporating this nucleus have demonstrated
a wide spectrum of pharmacological properties, including antimicrobial, anticancer, antiviral,
anti-inflammatory, and neuroprotective effects.[1][2][4][5]
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A pivotal compound within this chemical space is Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-
carboxylate. It is a valuable heterocyclic compound primarily utilized as a key intermediate in
the synthesis of more complex, pharmacologically active molecules, most notably nalidixic acid
and the subsequent generation of quinolone antibiotics.[3][6] Understanding its fundamental
physicochemical properties is therefore essential for its effective utilization in synthetic and
medicinal chemistry programs.

This guide will focus on this specific, well-documented derivative as a representative example
of the broader Ethyl 4-Hydroxy-naphthyridine-3-carboxylate class.

Compound Identification:

Systematic Name: Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate[6]

Tautomeric Name: Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate[6]

CAS Number: 13250-96-9[7][8]

Molecular Formula: C12H12N203[6]

Molecular Weight: 232.24 g/mol [6][9]

Synthesis: The Gould-Jacobs Reaction

The primary and most efficient synthetic route to this class of compounds is the Gould-Jacobs
reaction.[6][10] This robust method involves a two-step sequence: a condensation reaction
followed by a high-temperature intramolecular cyclization.[10][11]

Mechanism Rationale: The reaction begins with a nucleophilic attack from the aminopyridine
onto the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM), leading to an
intermediate after the elimination of ethanol.[11] The subsequent thermal cyclization is a 6-
electron electrocyclization process, which forms the second pyridine ring of the naphthyridine
system.[11][12] This high-temperature step is crucial for overcoming the activation energy
required for the ring-closing reaction and is typically performed in a high-boiling point solvent
like Dowtherm A or diphenyl ether to achieve the necessary temperatures (approx. 250°C).[6]
[10]

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pdf.benchchem.com/11911/discovery_and_history_of_1_8_naphthyridine_compounds.pdf
https://pdf.benchchem.com/77/An_In_depth_Technical_Guide_to_Ethyl_4_hydroxy_7_methyl_1_8_naphthyridine_3_carboxylate.pdf
https://pdf.benchchem.com/77/An_In_depth_Technical_Guide_to_Ethyl_4_hydroxy_7_methyl_1_8_naphthyridine_3_carboxylate.pdf
https://pdf.benchchem.com/77/An_In_depth_Technical_Guide_to_Ethyl_4_hydroxy_7_methyl_1_8_naphthyridine_3_carboxylate.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1887002.htm
https://www.chemicalbook.com/ChemicalProductProperty_US_CB1887002.aspx
https://pdf.benchchem.com/77/An_In_depth_Technical_Guide_to_Ethyl_4_hydroxy_7_methyl_1_8_naphthyridine_3_carboxylate.pdf
https://pdf.benchchem.com/77/An_In_depth_Technical_Guide_to_Ethyl_4_hydroxy_7_methyl_1_8_naphthyridine_3_carboxylate.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/5373687
https://pdf.benchchem.com/77/An_In_depth_Technical_Guide_to_Ethyl_4_hydroxy_7_methyl_1_8_naphthyridine_3_carboxylate.pdf
https://pdf.benchchem.com/77/Application_Notes_and_Protocols_Synthesis_of_Ethyl_4_hydroxy_7_methyl_1_8_naphthyridine_3_carboxylate.pdf
https://pdf.benchchem.com/77/Application_Notes_and_Protocols_Synthesis_of_Ethyl_4_hydroxy_7_methyl_1_8_naphthyridine_3_carboxylate.pdf
https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction
https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction
https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction
https://pdf.benchchem.com/1354/Application_Notes_and_Protocols_Gould_Jacobs_Reaction_for_1_5_Naphthyridine_Synthesis.pdf
https://pdf.benchchem.com/77/An_In_depth_Technical_Guide_to_Ethyl_4_hydroxy_7_methyl_1_8_naphthyridine_3_carboxylate.pdf
https://pdf.benchchem.com/77/Application_Notes_and_Protocols_Synthesis_of_Ethyl_4_hydroxy_7_methyl_1_8_naphthyridine_3_carboxylate.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Step 1: Condensation

Diethyl Ethoxymethylenemalonate
(DEEM)

2-Amino-6-methylpyridine

Step 2: Thermal Cyclization Step 3: Isolation

=y ™
vl y Fillation & Washing )
{&.8naphthyridine-3-carboylate J || C°0!d & Preipiation (Hexane, Ethanol) (AT s

Click to download full resolution via product page

Caption: Workflow for the Gould-Jacobs Synthesis.

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the Gould-Jacobs reaction.[6][10]
e Condensation:

o In a round-bottom flask fitted with a condenser, combine 2-amino-6-methylpyridine (1
molar equivalent) and diethyl ethoxymethylenemalonate (DEEM) (1.0-1.1 molar
equivalents).

o Heat the mixture with stirring at 120-130°C for approximately 2 hours.

o Causality Insight: This temperature is sufficient to drive the condensation and elimination
of ethanol without causing premature cyclization or degradation. Progress can be
monitored by Thin-Layer Chromatography (TLC). The resulting intermediate can often be
used in the next step without further purification.

e Thermal Cyclization:
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o In a separate, larger flask equipped for high-temperature reactions (e.g., with a
mechanical stirrer and nitrogen inlet), pre-heat a high-boiling solvent such as Dowtherm A
or diphenyl ether to 250°C.

o Slowly and carefully add the crude intermediate from Step 1 to the hot solvent with
vigorous stirring.

o Maintain the reaction temperature at ~250°C for 15-30 minutes. The evolution of ethanol
should be observed.

o Causality Insight: The rapid addition to a pre-heated solvent ensures uniform and efficient
cyclization, minimizing the formation of side products.

¢ Isolation and Purification:

o Allow the reaction mixture to cool to room temperature. The desired product will precipitate
from the solvent.

o Collect the solid precipitate by vacuum filtration.

o Wash the collected solid liberally with a non-polar solvent like hexane to remove the high-
boiling point solvent.

o Further purify the crude product by recrystallization from a suitable solvent, such as
ethanol, to yield the final product as a solid.[10]

o Dry the purified product in a vacuum oven.

Core Physicochemical Properties

The physicochemical properties of this molecule are fundamental to its handling, reactivity, and
formulation into potential drug products.
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Property Value | Description Source(s)
Appearance Yellow to brown solid [8]
Molecular Weight 232.24 g/mol [6]119]
Melting Point 272-273 °C [8]
Predicted pKa 2.83+£0.50 [8]

Storage Sealed in dry, 2-8°C [8]

Tautomerism and Acidity (pKa)

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate exists in a tautomeric equilibrium
between the 4-hydroxy (enol) form and the 4-oxo (keto) form. The keto form is generally the
more stable and predominant tautomer.[6][11]

The predicted pKa of ~2.83 suggests the molecule is a weak acid.[8] This acidity is primarily
attributed to the enolic hydroxyl group. This value is critical in drug development, as it
influences the compound's state of ionization at physiological pH, which in turn affects its
solubility, membrane permeability, and receptor binding interactions.

Solubility Profile

While extensive quantitative solubility data is not widely published, a qualitative profile can be
inferred. Recrystallization from ethanol indicates good solubility in polar protic solvents.[10] It is
expected to be soluble in other polar organic solvents like DMSO and DMF, but to have low
solubility in water and non-polar solvents like hexane.

Protocol: Melting Point Determination

A sharp melting point is a key indicator of purity.
o Sample Preparation: Finely powder a small amount of the dried, purified compound.

o Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3
mm.
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o Measurement: Place the capillary tube in a calibrated melting point apparatus.

e Heating: Heat the sample at a ramp rate of 1-2 °C per minute near the expected melting
point (272-273 °C) to ensure an accurate reading.

o Observation: Record the temperature range from the appearance of the first liquid droplet to
the complete liquefaction of the solid.

Spectroscopic Characterization

Spectroscopic analysis provides a definitive structural confirmation of the synthesized
molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.
o Expected Absorptions:

o ~3400 cm~1 (broad): O-H stretch (from the enol tautomer) and N-H stretch.

o ~3100-3000 cm~*: Aromatic C-H stretch.

o ~1720-1680 cm~1: C=0 stretch of the ethyl ester.[13]

o ~1650 cm~1: C=0 stretch of the 4-oxo group (amide-like).[13]

o ~1620, 1580 cm~t: C=C and C=N stretching vibrations of the aromatic naphthyridine ring.
e Protocol: KBr-Pellet FTIR

o Thoroughly mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic grade
KBr in an agate mortar.

o Press the mixture into a thin, transparent pellet using a hydraulic press.

o Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum,
typically from 4000 to 400 cm~1.[14]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
e 'H NMR (Predicted):

o ~8.5-9.0 ppm: A singlet for the proton at position 2.

o ~7.0-8.0 ppm: Doublets for the aromatic protons on the methyl-substituted ring.

o ~4.4 ppm: A quartet for the -OCHz- protons of the ethyl ester.

o ~2.5 ppm: A singlet for the methyl group protons at position 7.

o ~1.4 ppm: Atriplet for the -CHs protons of the ethyl ester.

o Abroad singlet at high ppm (>10 ppm) for the N-H or O-H proton, which may be
exchangeable with D20.

e 13C NMR (Predicted):
o ~170-175 ppm: Carbonyl carbon of the 4-oxo group.
o ~165 ppm: Carbonyl carbon of the ethyl ester.
o ~110-150 ppm: Multiple signals for the aromatic carbons of the naphthyridine ring.
o ~60 ppm: -OCHz- carbon of the ethyl ester.
o ~25 ppm: Methyl carbon at position 7.

o ~14 ppm: -CHs carbon of the ethyl ester.

UV-Visible Spectroscopy

The conjugated aromatic system of the naphthyridine ring gives rise to characteristic UV-Vis
absorption.
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o Expected Absorptions: The molecule is expected to exhibit strong 1T - 11* transitions and
weaker n - 1t* transitions.[13] Based on similar structures, strong absorption maxima are
expected in the range of 280-380 nm.[15][16] The exact wavelength and intensity can be
influenced by the solvent polarity.[15]

Applications in Synthetic Chemistry

The primary value of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate lies in its role
as a versatile synthetic intermediate. The functional groups—the 4-hydroxy (or 4-oxo) group,
the ester at position 3, and the aromatic ring—provide multiple handles for further chemical
modification.

Ethyl 4-hydroxy-7-methyl-
1,8-naphthyridine-3-carboxylate

NaOH /H20  [Reflux

/ Chemical Modifigations

[ Hydrolysis ] Halogenation
i . . (e.g., POCIs)
(Ester -> Carboxylic Acid) (4-OH -> 4-Cl) (at N1)

Nucleophilic
Substitution

Biolpgically Active Scaffolds

N-Alkylation

Na"d'X'C.AC'd Analogs Quinolone Antibio Anticancer Agents Kinase Inhibitors
(Antibacterial)

Click to download full resolution via product page

Caption: Role as a key synthetic intermediate.

Safety and Handling
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As with any laboratory chemical, proper safety precautions are mandatory.
e GHS Hazard Information:

o Pictogram: GHSO07 (Exclamation Mark)

o Signal Word: Warning

o Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).

e Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye
protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel
unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing).

o Handling: Use in a well-ventilated fume hood. Avoid generating dust. Wear standard
personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-
resistant gloves.

o Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[8]

Conclusion

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is a foundational molecule in
medicinal chemistry. Its well-established synthesis via the Gould-Jacobs reaction and its
versatile chemical functionality make it an indispensable building block for the development of
novel therapeutics. A thorough understanding of its physicochemical properties—including its
tautomerism, solubility, and spectroscopic signatures—is paramount for its successful
application in research and drug discovery pipelines. This guide provides the essential data
and protocols to empower scientists in their synthetic endeavors with this important scaffold.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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